molecular formula C16H37N2O4P B12665900 Bis(2-aminoethyl) dodecyl phosphate CAS No. 85508-15-2

Bis(2-aminoethyl) dodecyl phosphate

Cat. No.: B12665900
CAS No.: 85508-15-2
M. Wt: 352.45 g/mol
InChI Key: JRTPEOMCPOZXQW-UHFFFAOYSA-N
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Description

Bis(2-aminoethyl) dodecyl phosphate (abbreviated here as 2-AE(C12)HF) is a phosphorus diester with a dodecyl (12-carbon) alkyl chain and two 2-aminoethyl substituents. This amphiphilic structure allows it to interact with both hydrophobic and hydrophilic environments, making it relevant in biochemical and industrial applications. Synthesized via esterification of phosphoric acid with 2-aminoethanol and dodecyl alcohol, it exhibits zwitterionic characteristics due to the amino and phosphate groups .

Properties

CAS No.

85508-15-2

Molecular Formula

C16H37N2O4P

Molecular Weight

352.45 g/mol

IUPAC Name

bis(2-aminoethyl) dodecyl phosphate

InChI

InChI=1S/C16H37N2O4P/c1-2-3-4-5-6-7-8-9-10-11-14-20-23(19,21-15-12-17)22-16-13-18/h2-18H2,1H3

InChI Key

JRTPEOMCPOZXQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(=O)(OCCN)OCCN

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Alkyl Chain Length Variants

2-AE(C12)HF vs. 2-AE(C18)HF (Bis(2-aminoethyl) octadecyl phosphate):

  • Structural Difference: The primary distinction lies in the alkyl chain length (C12 vs. C18).
  • Biological Activity:
    • In triple-negative breast cancer cells (MDA-MB-231 and 4T1), 2-AE(C18)HF demonstrated higher cytotoxicity (IC50: 12–18 µM) compared to 2-AE(C12)HF (IC50: >50 µM) .
    • 2-AE(C18)HF induced mitochondrial membrane depolarization and upregulated pro-apoptotic markers (caspase-3, Bad), while 2-AE(C12)HF showed minimal effects .
  • Mechanistic Insight: Longer alkyl chains enhance membrane integration and disruption, critical for apoptosis induction.

Table 1: Cytotoxicity and Mechanism of Alkyl Variants

Compound IC50 (µM) Cell Cycle Arrest Apoptosis Markers Activated
2-AE(C12)HF >50 None None
2-AE(C18)HF 12–18 G2/M (4T1 cells) Caspase-3, Bad, cytochrome c

Monoester vs. Diester Derivatives

2-AE(C12)HF vs. 2-AEH2F (2-aminoethyldihydrogen phosphate):

  • Structural Difference: 2-AEH2F is a monoester (one alkyl chain), while 2-AE(C12)HF is a diester (two aminoethyl groups).
  • Biological Activity: 2-AEH2F exhibited potent cytotoxicity (IC50: 8–10 µM) by arresting the cell cycle in G2/M phase, whereas 2-AE(C12)HF lacked this activity . The monoester’s smaller size and higher solubility likely enhance intracellular uptake and interaction with kinases or phosphatases.

Table 2: Monoester vs. Diester Activity

Compound Solubility IC50 (µM) Primary Mechanism
2-AEH2F (monoester) High 8–10 G2/M arrest, caspase activation
2-AE(C12)HF (diester) Moderate >50 Minimal biological activity

Non-Aminoalkyl Phosphates

2-AE(C12)HF vs. Bis(2-ethylhexyl) Phosphate (D2EHPA):

  • Structural Difference: D2EHPA lacks amino groups, featuring ethylhexyl chains instead.
  • Applications: D2EHPA is widely used as a metal ion extractant in hydrometallurgy due to its lipophilicity . 2-AE(C12)HF’s amino groups enable hydrogen bonding, making it more suitable for biochemical interactions (e.g., membrane transport or synthetic receptors) .

Table 3: Functional Comparison with Non-Aminoalkyl Phosphates

Compound Key Functional Groups Primary Use
2-AE(C12)HF Aminoethyl, phosphate Potential drug delivery
D2EHPA Ethylhexyl, phosphate Metal ion extraction

Amine-Modified Cyclic Phosphates

2-AE(C12)HF vs. Cyclen/Cyclam Polyamine Derivatives:

  • Structural Difference: Cyclen/cyclam derivatives are macrocyclic amines with phosphate pendant arms.
  • Biological Activity:
    • Cyclam derivatives exhibit anti-HIV activity by blocking viral entry, a mechanism distinct from 2-AE(C12)HF’s membrane-targeted effects .
    • The linear structure of 2-AE(C12)HF may limit its ability to chelate metal ions or bind viral proteins compared to cyclic analogs.

Key Research Findings

  • Chain Length Dependency: Longer alkyl chains (C18) enhance cytotoxicity by improving membrane integration .
  • Role of Amino Groups: Aminoethyl substituents facilitate interactions with cellular components (e.g., mitochondrial membranes), though their impact is less pronounced in 2-AE(C12)HF compared to monoesters like 2-AEH2F .

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